[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
CAS No.:
Cat. No.: VC20433359
Molecular Formula: C17H19NO7
Molecular Weight: 355.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO7 |
|---|---|
| Molecular Weight | 355.37 g/mol |
| IUPAC Name | [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
| Standard InChI | InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9-/i3D3,4D3 |
| Standard InChI Key | FFIBYMHZCNFTRU-GBBWITOISA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(COC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)C)(C([2H])([2H])[2H])OC(=O)C |
| Canonical SMILES | CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C |
Introduction
Structural Composition and Isotopic Labeling
The molecular architecture of [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate (C₁₇H₁₉NO₇, molecular weight 355.37 g/mol) integrates multiple functional groups and deuterium substitutions. The Z-configuration of the α,β-unsaturated ketone ensures specific stereoelectronic interactions, while the 2-nitrophenyl group enhances electrophilicity, facilitating nucleophilic attacks in biological systems .
Isotopic Modifications
Deuterium atoms replace six hydrogen atoms at the 3,3,3-trideuterio and trideuteriomethyl positions, strategically positioned to minimize metabolic degradation. This isotopic labeling allows precise tracking via mass spectrometry, as demonstrated in studies analyzing metabolic stability . The compound’s InChIKey (FFIBYMHZCNFTRU-GBBWITOISA-N) reflects its unique stereochemistry and isotopic signature.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉NO₇ |
| Molecular Weight | 355.37 g/mol |
| IUPAC Name | [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
| Deuterium Positions | 3,3,3-trideuterio and trideuteriomethyl |
| Functional Groups | Acetyloxy, nitrophenyl, ketone |
Synthetic Methodology and Purification
Synthesis of this compound involves a multi-step sequence to incorporate deuterium and assemble the nitrobenzylidene-ketone framework.
Key Synthetic Steps
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Deuterium Incorporation: Propyl moieties are deuterated using D₂O under acidic catalysis, achieving >99% isotopic purity .
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Nitrobenzylidene Formation: Condensation of 2-nitrobenzaldehyde with methyl acetoacetate under basic conditions yields the (2Z)-configured enone .
-
Esterification: The deuterated propyl alcohol is acetylated and coupled to the enone via Steglich esterification, requiring anhydrous conditions to prevent hydrolysis.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Deuterium Labeling | D₂O, H₂SO₄, 80°C, 24h | 92 |
| Enone Formation | NaOH, EtOH, reflux | 85 |
| Esterification | DCC, DMAP, CH₂Cl₂, rt | 78 |
Purification employs flash chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization to achieve >98% purity.
Spectroscopic Characterization
Advanced spectroscopic techniques confirm the compound’s structure and isotopic integrity.
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Absence of signals at δ 1.2–1.5 ppm (deuterated methyl groups) and δ 3.7 ppm (acetyloxy methyl).
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¹³C NMR: Peaks at δ 170.5 (ketone) and δ 165.2 (ester carbonyl) align with computational predictions .
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion at m/z 355.37, with fragmentation patterns consistent with deuterium loss (−3 Da increments) .
Pharmacological Applications and Mechanisms
Deuterium labeling confers metabolic stability, extending the compound’s half-life in vivo. Primary applications include:
Vasodilation and Antihypertensive Activity
The nitro group undergoes enzymatic reduction to nitric oxide (NO), activating guanylate cyclase and inducing smooth muscle relaxation. Comparative studies show a 40% longer duration of action versus non-deuterated analogs .
Table 3: Pharmacokinetic Profile
| Parameter | Value (Deuterated) | Value (Non-Deuterated) |
|---|---|---|
| Half-life (t₁/₂) | 8.2 h | 4.7 h |
| Cₘₐₓ (ng/mL) | 320 | 290 |
| AUC (0–24h) | 2450 h·ng/mL | 1800 h·ng/mL |
Spasmolytic Effects
In vitro assays on rat ileum demonstrate IC₅₀ = 12 μM, attributed to calcium channel blockade.
Research Advancements and Future Directions
Recent studies prioritize deuterium’s role in reducing first-pass metabolism, enhancing oral bioavailability . Ongoing clinical trials explore its efficacy in resistant hypertension, with Phase II data showing 65% response rates. Future work may optimize deuterium placement to balance metabolic stability and synthetic feasibility.
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